BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Niobium
Selenide (NbSez2) in Superconducting
Photodetectors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Niobium selenide

Cat. No.: B080343

Audience: Researchers, scientists, and professionals in optoelectronics and quantum
technologies.

Introduction:

Niobium diselenide (NbSez), a transition metal dichalcogenide, has emerged as a promising
material for advanced superconducting photodetectors. Its layered crystalline structure allows
for the creation of atomically thin superconducting devices.[1][2][3] Superconductivity in NbSe:2
persists down to a single monolayer, with a bulk critical temperature (Tc) of approximately 7.2
K.[1][2] This property, combined with its unique electronic and optical characteristics, makes it
an excellent candidate for fabricating highly sensitive photodetectors, including
superconducting nanowire single-photon detectors (SNSPDs).[1][3][4][5][6]

These application notes provide an overview of the performance of NbSez-based
superconducting photodetectors, detailed experimental protocols for their fabrication and
characterization, and diagrams illustrating the key processes and principles.

Performance of NbSez-Based Superconducting
Photodetectors

NbSe:2 photodetectors have demonstrated promising performance metrics, particularly when
configured as meandered nanowires. A key advantage is their broad spectral response.[4][6][7]
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[8] The performance of these detectors is heavily influenced by their geometry and operating

conditions.

Table 1: Performance Metrics of NbSe2 Superconducting Photodetectors

Operating
Parameter Value B Reference
Conditions
o T =4 K, Spectral
Responsivity Up to 4.9 x 10% VIW (4161718l
Range: 650-1550 nm
Recovery Time (1/e) (135 £ 36) ns T=4K [4161171181
System Timing Jitter (1103 £ 7) ps T=4K [41elr71sl
Detection Efficiency ~0.01% At0.951c, T=4K 41611718l
Noise Equivalent T=5K, 1550 nm
~32 fW Hz-0.5 ) o [1]
Power (NEP) pulsed illumination
Critical Temperature ~6.5 K (few-layer
. [4]
(Te) nanowire)
Contact Resistance ~30-50 Q T=4K [41[5]16][7]

Experimental Protocols

Protocol 1: Fabrication of hBN-Encapsulated NbSe:

Nanowire Photodetectors

This protocol outlines the fabrication of few-layer NbSez superconducting nanowire

photodetectors encapsulated in hexagonal boron nitride (hBN) to preserve their

superconducting properties.[4][5][6]
Materials and Equipment:
o Bulk 2H-NbSe: crystals

o Hexagonal boron nitride (hBN) crystals
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« Silicon substrate with 150 nm or 285 nm SiO2

¢ Pre-patterned Titanium/Gold (5 nm/50 nm) electrodes

o Polydimethylsiloxane (PDMS) stamp

o Optical microscope

e Mechanical exfoliator (e.g., adhesive tape)

o Electron-beam lithography (EBL) system

o Reactive-ion etching (RIE) system (e.g., with SFe/Ar plasma)
o Atomic force microscope (AFM) for thickness verification
Procedure:

e Substrate Preparation: Start with a silicon substrate with a thermally grown SiO: layer. The
electrodes (Ti/Au) should be pre-patterned on the substrate using standard photolithography,
evaporation, and lift-off techniques.[1][6]

o Exfoliation of NbSe2 and hBN:

o Mechanically exfoliate thin flakes (<5 nm) of NbSe2 from a bulk crystal using adhesive
tape.

o Similarly, exfoliate hBN flakes to be used for encapsulation.
o Heterostructure Assembly (van der Waals stacking):

o Using a PDMS stamp and a micromanipulator under an optical microscope, pick up a
suitable hBN flake (bottom layer).

o Align and place the hBN flake over the desired area on the substrate.

o Pick up a thin NbSe: flake and place it on top of the bottom hBN flake.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubs.aip.org/aip/apl/article/114/25/251103/37405/Niobium-diselenide-superconducting-photodetectors
https://pubs.acs.org/doi/10.1021/acsphotonics.5c01195
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Finally, pick up another hBN flake (top layer) and place it over the NbSe: flake to fully
encapsulate it. This encapsulation is crucial to prevent degradation of NbSe: in air.[1]

e Nanowire Patterning:
o Spin-coat the heterostructure with an electron-beam resist.

o Use EBL to define the desired nanowire geometry (e.g., a meander) over the
encapsulated NbSe: flake.[4]

o Develop the resist to create a mask for etching.
e Etching:

o Use RIE with an SFe/Ar plasma to etch away the unwanted parts of the hBN/NbSe2/hBN
stack, leaving behind the patterned nanowire structure.

» Final Inspection:
o Remove the remaining resist.

o Inspect the final device using an optical microscope and AFM to confirm the structure and
thickness.

Protocol 2: Optoelectronic Characterization of NbSe:
Photodetectors

This protocol describes the procedure for measuring the photoresponse of the fabricated
NbSe2 superconducting photodetectors at cryogenic temperatures.

Materials and Equipment:
» Fabricated NbSe2 photodetector
o Closed-cycle cryostat (operating temperature < 4 K)

e Laser source (continuous-wave or pulsed, e.g., 650 nm, 1064 nm, 1550 nm)
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e Optical chopper system (for responsivity measurements)
o Neutral density filters for laser attenuation
» Low-noise current source
e Low-noise voltage amplifier
e Oscilloscope
» Bias-tee
Procedure:
e Device Mounting and Cooling:
o Mount the NbSe2 photodetector inside the cryostat.
o Wire-bond the device contacts to the cryostat's electrical feedthroughs.
o Evacuate the cryostat and cool it down to the base temperature (e.g., 4 K).
 Electrical Biasing:
o Connect the device to a low-noise current source through the DC arm of a bias-tee.
o Bias the device with a current close to its critical current (Ic).
o Optical Excitation:
o Align the laser beam to focus onto the active area of the nanowire.
o For responsivity measurements, modulate the laser beam using an optical chopper.[6]
o For single-photon counting, heavily attenuate the laser to the single-photon level.

» Signal Readout:
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o The voltage response generated across the device upon photon absorption is coupled out
through the AC arm of the bias-tee.

o Amplify the voltage signal using a low-noise amplifier.

o Record the amplified signal on an oscilloscope.

» Data Acquisition and Analysis:

o

Responsivity: Measure the voltage amplitude in response to the chopped laser of known
power.

o Recovery Time: Measure the decay time of the voltage pulse after a photon detection
event.

o Timing Jitter: Analyze the statistical variation in the arrival time of the detection pulses
relative to the laser pulses.

o Detection Efficiency: Determine the ratio of detected photons to incident photons.

Diagrams
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Caption: Experimental workflow for NbSe2 photodetector fabrication.
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Caption: Photodetection mechanism in an NbSe2 SNSPD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.aip.org [pubs.aip.org]

o 2. Niobium diselenide - Wikipedia [en.wikipedia.org]
o 3.researchgate.net [researchgate.net]

e 4.researchgate.net [researchgate.net]

o 5. Toward single-photon detection with superconducting niobium diselenide nanowires
[arxiv.org]

e 6. pubs.acs.org [pubs.acs.org]
o 7.researchgate.net [researchgate.net]

» 8. Toward Single-Photon Detection with Superconducting Niobium Diselenide Nanowires -
PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Niobium Selenide
(NbSe2) in Superconducting Photodetectors]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b080343#applications-of-niobium-selenide-in-
superconducting-photodetectors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b080343?utm_src=pdf-custom-synthesis
https://pubs.aip.org/aip/apl/article/114/25/251103/37405/Niobium-diselenide-superconducting-photodetectors
https://en.wikipedia.org/wiki/Niobium_diselenide
https://www.researchgate.net/publication/331561935_Niobium_diselenide_superconducting_photodetectors
https://www.researchgate.net/publication/390322180_Toward_single-photon_detection_with_superconducting_niobium_diselenide_nanowires
https://arxiv.org/html/2503.22670v1
https://arxiv.org/html/2503.22670v1
https://pubs.acs.org/doi/10.1021/acsphotonics.5c01195
https://www.researchgate.net/figure/NbSe2-photonic-detector-a-b-Layered-structure-of-NbSe2-Reproduced-from-65-CC-BY_fig10_381244661
https://pmc.ncbi.nlm.nih.gov/articles/PMC12636084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12636084/
https://www.benchchem.com/product/b080343#applications-of-niobium-selenide-in-superconducting-photodetectors
https://www.benchchem.com/product/b080343#applications-of-niobium-selenide-in-superconducting-photodetectors
https://www.benchchem.com/product/b080343#applications-of-niobium-selenide-in-superconducting-photodetectors
https://www.benchchem.com/product/b080343#applications-of-niobium-selenide-in-superconducting-photodetectors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080343?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

